molecular formula C81H131N11O23 B12422443 Mal-PEG8-Val-Cit-PAB-MMAE

Mal-PEG8-Val-Cit-PAB-MMAE

Cat. No.: B12422443
M. Wt: 1627.0 g/mol
InChI Key: XHWFOQLEVJXEET-DEJZISQWSA-N
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Description

Mal-PEG8-Val-Cit-PAB-MMAE is a complex chemical compound used primarily in the field of antibody-drug conjugates (ADCs). This compound consists of a maleimide PEG8 moiety, a protease-sensitive valine-citrulline dipeptide, a para-aminobenzyloxycarbonyl (PABC) linker, and a monomethyl auristatin E (MMAE) payload. The MMAE is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, making it effective in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG8-Val-Cit-PAB-MMAE involves multiple steps:

    Synthesis of Maleimide-PEG8: This step involves the reaction of maleimide with PEG8 under controlled conditions to form the maleimide-PEG8 moiety.

    Formation of Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is synthesized using standard peptide synthesis techniques, often involving solid-phase peptide synthesis (SPPS).

    Attachment of PABC Linker: The PABC linker is attached to the valine-citrulline dipeptide through a series of coupling reactions.

    Conjugation with MMAE: Finally, the MMAE is conjugated to the PABC linker, completing the synthesis of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle complex chemical synthesis and purification .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG8-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG8-Val-Cit-PAB-MMAE has a wide range of scientific research applications:

Mechanism of Action

Mal-PEG8-Val-Cit-PAB-MMAE exerts its effects through a multi-step mechanism:

    Binding to Antibody: The maleimide group reacts with thiol groups on the antibody, forming a stable conjugate.

    Targeting Cancer Cells: The antibody directs the conjugate to cancer cells expressing the target antigen.

    Internalization and Cleavage: The conjugate is internalized by the cancer cell, where proteases cleave the valine-citrulline dipeptide, releasing MMAE.

    Inhibition of Tubulin Polymerization: MMAE binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis

Comparison with Similar Compounds

Mal-PEG8-Val-Cit-PAB-MMAE is unique due to its specific combination of a cleavable linker and a potent tubulin inhibitor. Similar compounds include:

Properties

Molecular Formula

C81H131N11O23

Molecular Weight

1627.0 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C81H131N11O23/c1-15-56(8)72(64(105-13)51-68(96)91-33-20-24-63(91)74(106-14)57(9)75(98)84-58(10)73(97)60-21-17-16-18-22-60)89(11)79(102)70(54(4)5)88-78(101)71(55(6)7)90(12)81(104)115-52-59-25-27-61(28-26-59)85-76(99)62(23-19-32-83-80(82)103)86-77(100)69(53(2)3)87-65(93)31-35-107-37-39-109-41-43-111-45-47-113-49-50-114-48-46-112-44-42-110-40-38-108-36-34-92-66(94)29-30-67(92)95/h16-18,21-22,25-30,53-58,62-64,69-74,97H,15,19-20,23-24,31-52H2,1-14H3,(H,84,98)(H,85,99)(H,86,100)(H,87,93)(H,88,101)(H3,82,83,103)/t56-,57+,58+,62-,63-,64+,69-,70-,71-,72-,73+,74+/m0/s1

InChI Key

XHWFOQLEVJXEET-DEJZISQWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O

Origin of Product

United States

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